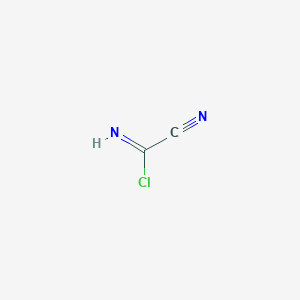
Cyanomethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethanimidoyl chloride is an organic compound characterized by the presence of a cyano group (–CN) and an imidoyl chloride group (–C(=NH)Cl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanomethanimidoyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with primary amines under controlled conditions. The reaction typically proceeds as follows:
RNH2+ClCN→RNC(=NH)Cl+HCl
This method requires careful handling of cyanogen chloride due to its toxicity and reactivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: Reacts with water to produce cyanamide and hydrochloric acid.
Addition Reactions: Can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or aqueous solutions.
Addition Reactions: Often carried out in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Produces substituted imidoyl compounds.
Hydrolysis: Yields cyanamide and hydrochloric acid.
Addition Reactions: Forms addition products depending on the reactants used.
Applications De Recherche Scientifique
Cyanomethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyanomethanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Cyanomethanimidoyl chloride can be compared with other similar compounds, such as:
Cyanogen Chloride: Shares the cyano group but differs in reactivity and applications.
Imidoyl Chlorides: Similar in structure but may have different substituents affecting their reactivity.
Cyanamides: Related compounds that also contain the cyano group but differ in their chemical behavior.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable compound in organic synthesis.
Propriétés
Numéro CAS |
52208-42-1 |
|---|---|
Formule moléculaire |
C2HClN2 |
Poids moléculaire |
88.49 g/mol |
Nom IUPAC |
cyanomethanimidoyl chloride |
InChI |
InChI=1S/C2HClN2/c3-2(5)1-4/h5H |
Clé InChI |
KXLIWYBZLCVGFN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
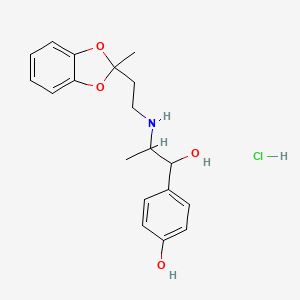
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
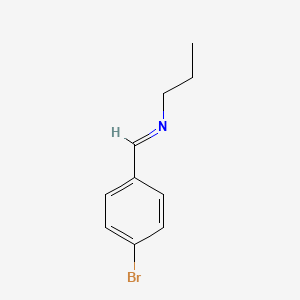
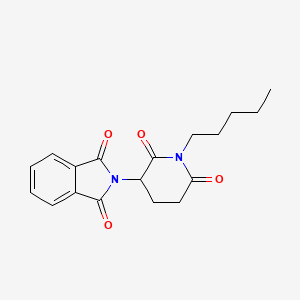
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
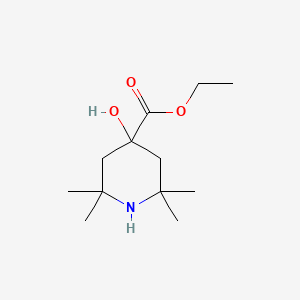
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
